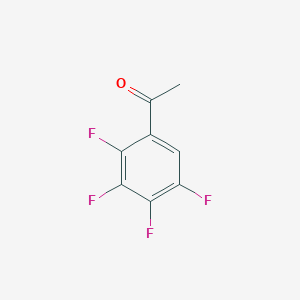

1-(2,3,4,5-tetrafluorophenyl)ethanone

Description

The exact mass of the compound 2',3',4',5'-Tetrafluoroacetophenone is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(2,3,4,5-tetrafluorophenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4F4O/c1-3(13)4-2-5(9)7(11)8(12)6(4)10/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYKCLBMVRLLJCI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=C(C(=C1F)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4F4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50404498 | |

| Record name | 2',3',4',5'-Tetrafluoroacetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50404498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66286-21-3 | |

| Record name | 2',3',4',5'-Tetrafluoroacetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50404498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2',3',4',5'-Tetrafluoroacetophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 1-(2,3,4,5-Tetrafluorophenyl)ethanone

Abstract

This technical guide provides a comprehensive overview of the synthetic methodologies for preparing 1-(2,3,4,5-tetrafluorophenyl)ethanone, a key fluorinated building block in pharmaceutical and materials science research. The document details the primary synthetic routes, explores the underlying reaction mechanisms, and offers field-proven insights into experimental choices and optimization. Detailed, step-by-step protocols for the synthesis of the crucial intermediate, 2,3,4,5-tetrafluorobenzoyl chloride, and its subsequent conversion to the target ketone are presented. This guide is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of the synthesis of this important fluorinated compound.

Introduction: The Significance of this compound

Fluorinated organic molecules play a pivotal role in modern chemistry, with applications spanning pharmaceuticals, agrochemicals, and advanced materials. The introduction of fluorine atoms into an organic scaffold can significantly alter its physicochemical properties, including metabolic stability, lipophilicity, and binding affinity to biological targets. This compound (CAS No. 66286-21-3) is a valuable intermediate, featuring a tetrafluorinated phenyl ring attached to an acetyl group. This unique structure makes it a desirable precursor for the synthesis of more complex molecules where the tetrafluorophenyl moiety is a key pharmacophore or a functional group for tuning material properties.

This guide will focus on the most practical and efficient synthetic pathways to this ketone, emphasizing the chemical principles that govern these transformations.

Strategic Overview of Synthetic Pathways

The synthesis of this compound can be strategically approached through a multi-step sequence commencing from commercially available starting materials. The most logical and commonly employed strategy involves two key stages:

-

Stage 1: Formation of an Activated Carboxylic Acid Derivative: This typically involves the synthesis of 2,3,4,5-tetrafluorobenzoic acid and its subsequent conversion to a more reactive species, such as 2,3,4,5-tetrafluorobenzoyl chloride.

-

Stage 2: Introduction of the Acetyl Group: This step involves the reaction of the activated carboxylic acid derivative with a suitable methylating organometallic reagent to form the desired ketone.

The following sections will delve into the experimental details and mechanistic considerations of each stage.

Stage 1: Synthesis of 2,3,4,5-Tetrafluorobenzoyl Chloride

The precursor to the target ketone is the corresponding acyl chloride. This is most conveniently prepared from 2,3,4,5-tetrafluorobenzoic acid.

Synthesis of 2,3,4,5-Tetrafluorobenzoic Acid

While 2,3,4,5-tetrafluorobenzoic acid is commercially available, it can also be synthesized from 3,4,5,6-tetrafluorophthalic acid. This process involves a decarboxylation reaction, which can be achieved by heating the starting material in a high-boiling solvent such as dimethyl sulfoxide with a tertiary amine like triethylamine.[1]

Conversion to 2,3,4,5-Tetrafluorobenzoyl Chloride

The conversion of the carboxylic acid to the more reactive acyl chloride is a standard transformation in organic synthesis. Several reagents can effect this change, with thionyl chloride (SOCl₂) and triphosgene being common choices.

-

Thionyl Chloride (SOCl₂): This is a widely used and cost-effective reagent. The reaction produces gaseous byproducts (SO₂ and HCl), which are easily removed, simplifying the purification of the desired acyl chloride.[2] A catalytic amount of N,N-dimethylformamide (DMF) is often added to accelerate the reaction through the formation of the Vilsmeier reagent in situ.

-

Triphosgene (bis(trichloromethyl)carbonate): This solid reagent is a safer alternative to the highly toxic phosgene gas. It reacts efficiently with carboxylic acids in the presence of a catalyst like DMF to yield the corresponding acyl chloride under mild conditions.[3] The stoichiometry of triphosgene to the carboxylic acid is a critical parameter to control for optimal yield.[3][4]

dot

Caption: Synthesis of the acyl chloride intermediate.

Experimental Protocol: Synthesis of 2,3,4,5-Tetrafluorobenzoyl Chloride with Triphosgene[3]

This protocol describes a reliable method for the preparation of the acyl chloride intermediate using the safer chlorinating agent, triphosgene.

Materials and Equipment:

-

2,3,4,5-Tetrafluorobenzoic acid

-

Triphosgene (BTC)

-

N,N-Dimethylformamide (DMF), anhydrous

-

1,2-Dichloroethane, anhydrous

-

Four-necked round-bottom flask

-

Mechanical stirrer

-

Digital thermometer

-

Nitrogen inlet-outlet

-

Condenser

-

Dropping funnel

Procedure:

-

Apparatus Setup: A four-necked round-bottom flask is equipped with a mechanical stirrer, a digital thermometer, a nitrogen inlet-outlet, and a condenser.

-

Initial Charging: The flask is charged with triphosgene (5.5 g, 18.5 mmol) and 1,2-dichloroethane (30 mL).

-

Heating: The mixture is slowly heated to 353 K (80°C).

-

Reactant Addition: A solution of 2,3,4,5-tetrafluorobenzoic acid (9.7 g, 50 mmol) and N,N-dimethylformamide (0.18 g, 5 mol % of the acid) in 1,2-dichloroethane (50 mL) is added dropwise over 1 hour at 353 K.

-

Reaction: The mixture is stirred for an additional 4 hours at the same temperature.

-

Workup: The reaction mixture is cooled to 273 K (0°C) and filtered to remove any unreacted triphosgene. The filtrate containing the desired 2,3,4,5-tetrafluorobenzoyl chloride can be used directly in the next step or purified by distillation under reduced pressure.

Quantitative Data Summary:

| Parameter | Value | Reference |

| Yield | >95% | [3] |

| Catalyst Loading (DMF) | 5 mol % | [3] |

| n(triphosgene):n(acid) | 0.37:1.00 | [3] |

| Reaction Temperature | 353 K (80°C) | [3] |

| Reaction Time | 4 hours | [3] |

Stage 2: Synthesis of this compound from the Acyl Chloride

The final step in the synthesis is the conversion of 2,3,4,5-tetrafluorobenzoyl chloride to the target ketone. This is achieved through the reaction with a suitable organometallic reagent that can deliver a methyl group.

Mechanistic Considerations and Reagent Selection

The choice of the organomethyl reagent is critical to avoid over-addition and the formation of the corresponding tertiary alcohol as a byproduct.

-

Grignard Reagents (e.g., Methylmagnesium Bromide): While readily available, Grignard reagents are highly reactive and can add to the initially formed ketone, leading to the tertiary alcohol. This makes them generally unsuitable for the selective synthesis of ketones from acyl chlorides.

-

Organocadmium Reagents (e.g., Dimethylcadmium): These reagents are known for their ability to react with acyl chlorides to form ketones without further reaction. The reduced reactivity of organocadmium compounds compared to Grignard reagents allows for the selective formation of the ketone.

-

Gilman Reagents (Organocuprates, e.g., Lithium Dimethylcuprate): Gilman reagents are also excellent for the synthesis of ketones from acyl chlorides.[5][6] They are less basic and less reactive than Grignard reagents, which prevents the secondary addition to the ketone product.[5][6]

dot

Caption: Comparison of organometallic reagents for ketone synthesis.

Experimental Protocol: Synthesis of this compound using a Gilman Reagent

This protocol provides a general procedure for the selective synthesis of the target ketone using a lithium dimethylcuprate reagent.

Materials and Equipment:

-

2,3,4,5-Tetrafluorobenzoyl chloride

-

Copper(I) iodide (CuI)

-

Methyllithium (MeLi) in a suitable solvent (e.g., diethyl ether)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Schlenk line or glovebox for inert atmosphere operations

-

Syrringes and cannulas

-

Round-bottom flasks

-

Magnetic stirrer

Procedure:

-

Preparation of the Gilman Reagent:

-

In a flame-dried, two-necked round-bottom flask under an inert atmosphere (nitrogen or argon), place copper(I) iodide (1.0 eq.).

-

Add anhydrous diethyl ether or THF.

-

Cool the suspension to -78°C (dry ice/acetone bath).

-

Slowly add methyllithium (2.0 eq.) via syringe while stirring. The solution will typically change color, indicating the formation of the lithium dimethylcuprate.

-

-

Reaction with the Acyl Chloride:

-

In a separate flame-dried flask under an inert atmosphere, dissolve 2,3,4,5-tetrafluorobenzoyl chloride (1.0 eq.) in anhydrous diethyl ether or THF.

-

Cool this solution to -78°C.

-

Slowly add the freshly prepared Gilman reagent to the acyl chloride solution via cannula.

-

Allow the reaction to stir at -78°C for a specified time (typically 1-2 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

-

-

Workup:

-

Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

-

Allow the mixture to warm to room temperature.

-

Extract the product with diethyl ether or another suitable organic solvent.

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification:

-

The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure to afford the pure this compound.

-

Conclusion

The synthesis of this compound is a multi-step process that relies on well-established organic transformations. The key to a successful synthesis lies in the careful selection of reagents and reaction conditions, particularly in the final step of converting the acyl chloride to the ketone. The use of less reactive organometallic reagents, such as Gilman or organocadmium reagents, is paramount to prevent over-addition and ensure a high yield of the desired product. The protocols and mechanistic insights provided in this guide offer a solid foundation for researchers to confidently synthesize this valuable fluorinated building block for their scientific endeavors.

References

- 1. 2,3,4,5-Tetrafluorobenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 2. prepchem.com [prepchem.com]

- 3. asianpubs.org [asianpubs.org]

- 4. researchgate.net [researchgate.net]

- 5. Acyl Chlorides with Grignard and Gilman (Organocuprate) Reagents Chemistry Steps [chemistrysteps.com]

- 6. organicchemistrytutor.com [organicchemistrytutor.com]

An In-depth Technical Guide to the Physicochemical Properties of 1-(2,3,4,5-Tetrafluorophenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Introduction: The Strategic Importance of Fluorinated Scaffolds in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine into molecular scaffolds has emerged as a paramount tool for optimizing drug candidates. The unique electronic properties of fluorine, including its high electronegativity and the strength of the carbon-fluorine bond, allow for the fine-tuning of a molecule's physicochemical and pharmacokinetic profiles. These modifications can lead to enhanced metabolic stability, improved membrane permeability, and increased binding affinity to biological targets.[1][2][3][4] 1-(2,3,4,5-Tetrafluorophenyl)ethanone, a tetrafluorinated acetophenone derivative, represents a key building block in this arena. Its highly functionalized aromatic ring serves as a versatile platform for the synthesis of complex therapeutic agents. This guide provides a comprehensive overview of the core physicochemical properties of this compound, offering insights into its behavior and potential applications in drug design and development.[5]

Molecular Identity and Core Physicochemical Characteristics

This compound is a colorless to slightly pale yellow liquid at room temperature.[6] Its fundamental identifiers and a summary of its key physicochemical properties are presented below.

| Property | Value | Source(s) |

| Chemical Name | This compound | IUPAC |

| CAS Number | 66286-21-3 | [6] |

| Molecular Formula | C₈H₄F₄O | [6] |

| Molecular Weight | 192.11 g/mol | [6] |

| Physical Form | Liquid | [6] |

| Predicted Boiling Point | ~180-190 °C | Predicted Value |

| Predicted Water Solubility | Low | Predicted Value |

| Predicted LogP | ~2.5-3.0 | Predicted Value |

| Predicted pKa | ~17-18 (α-proton) | Predicted Value |

Diagram: Molecular Structure of this compound

Caption: 2D structure of this compound.

Lipophilicity and Acidity: Critical Parameters in Drug Design

The lipophilicity (LogP) and acidity (pKa) of a molecule are pivotal in determining its absorption, distribution, metabolism, and excretion (ADME) profile.

LogP: A Measure of Lipophilicity

The partition coefficient (LogP) is a measure of a compound's differential solubility in a biphasic system of a nonpolar solvent (typically n-octanol) and a polar solvent (water). A higher LogP value indicates greater lipophilicity. For this compound, the presence of four fluorine atoms significantly increases its lipophilicity compared to the non-fluorinated analog, acetophenone. This is a common effect observed with fluorination and can be leveraged to enhance membrane permeability.[7]

Predicted LogP: Based on computational models, the LogP of this compound is estimated to be in the range of 2.5 to 3.0 . This suggests a moderately lipophilic character, which is often desirable for oral drug candidates.

pKa: Understanding Ionization State

The pKa value indicates the strength of an acid. For this compound, the most acidic protons are those on the α-carbon of the acetyl group. The electron-withdrawing effect of the tetrafluorophenyl ring is expected to increase the acidity of these protons compared to acetophenone.

Predicted pKa: The pKa of the α-protons is predicted to be in the range of 17-18 . This indicates that the compound is a very weak carbon acid and will exist predominantly in its neutral form under physiological conditions.

Experimental Protocols for Physicochemical Property Determination

While predicted values provide a useful starting point, experimental determination is the gold standard. The following are established protocols for measuring LogP and pKa.

Protocol 1: Shake-Flask Method for LogP Determination

This traditional method directly measures the partitioning of a solute between n-octanol and water.

Methodology:

-

Preparation of Phases: Saturate n-octanol with water and water with n-octanol to create a pre-equilibrated biphasic system.

-

Sample Preparation: Prepare a stock solution of this compound in the aqueous phase at a known concentration.

-

Partitioning: Mix a known volume of the sample solution with an equal volume of the n-octanol phase in a separatory funnel.

-

Equilibration: Shake the funnel vigorously for a set period (e.g., 30 minutes) to allow for partitioning equilibrium to be reached.

-

Phase Separation: Allow the phases to separate completely.

-

Concentration Analysis: Determine the concentration of the analyte in both the aqueous and n-octanol phases using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.

Caption: Workflow for the Shake-Flask Method of LogP Determination.

Protocol 2: Potentiometric Titration for pKa Determination

Potentiometric titration is a precise method for determining the pKa of a substance by measuring the pH of a solution as a titrant is added.

Methodology:

-

Sample Preparation: Dissolve a precise amount of this compound in a suitable solvent (e.g., a mixture of water and a co-solvent like methanol or DMSO to ensure solubility).

-

Titration Setup: Place the sample solution in a beaker with a calibrated pH electrode and a magnetic stirrer.

-

Titration: Slowly add a standardized solution of a strong base (e.g., NaOH) in small, measured increments.

-

Data Collection: Record the pH of the solution after each addition of the titrant.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the midpoint of the titration curve, where half of the acid has been neutralized.

Caption: Workflow for Potentiometric Titration for pKa Determination.

Spectroscopic Profile: Elucidating the Molecular Fingerprint

Spectroscopic techniques provide invaluable information about the structure and bonding within a molecule. While experimental spectra for this compound are not widely available, the expected key features can be predicted based on its structure.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to be relatively simple, showing two main signals:

-

A singlet for the methyl protons (-CH₃) of the acetyl group. Due to the electron-withdrawing nature of the tetrafluorophenyl ring, this signal is expected to appear downfield compared to acetophenone, likely in the range of δ 2.4-2.6 ppm .

-

A multiplet for the aromatic proton. The coupling with the adjacent fluorine atoms will result in a complex splitting pattern. This signal is expected in the aromatic region, likely around δ 7.0-7.5 ppm .

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on all eight carbon atoms in the molecule. Key predicted chemical shifts include:

-

The carbonyl carbon (C=O) is expected to be the most downfield signal, typically in the range of δ 190-200 ppm .

-

The aromatic carbons will appear in the region of δ 110-150 ppm . The carbons directly bonded to fluorine will show large C-F coupling constants.

-

The methyl carbon (-CH₃) will be the most upfield signal, expected around δ 25-30 ppm .

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretch.

-

C=O stretch: A strong, sharp peak is expected in the region of 1690-1710 cm⁻¹ .

-

C-F stretches: Strong absorptions corresponding to the carbon-fluorine bonds will be present in the fingerprint region, typically between 1000-1400 cm⁻¹ .

-

Aromatic C-H stretch: A weak to medium absorption is expected just above 3000 cm⁻¹ .

-

Aliphatic C-H stretch: A medium absorption is expected just below 3000 cm⁻¹ .

Mass Spectrometry (MS)

In electron ionization mass spectrometry, the molecular ion peak (M⁺) would be observed at an m/z corresponding to the molecular weight (192.11). Common fragmentation patterns would likely involve:

-

Loss of a methyl radical (•CH₃) to give a fragment at m/z 177.

-

Loss of an acetyl group (CH₃CO•) to give a fragment corresponding to the tetrafluorophenyl cation at m/z 149.

Synthetic Considerations: Accessing this Key Intermediate

This compound can be synthesized through several established methods for the preparation of aromatic ketones. Two common approaches are Friedel-Crafts acylation and the use of organometallic reagents.

Friedel-Crafts Acylation

This classic electrophilic aromatic substitution reaction involves the acylation of 1,2,3,4-tetrafluorobenzene with an acetylating agent, such as acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).[8][9][10][11]

Caption: General scheme for the synthesis via Friedel-Crafts acylation.

Grignard Reaction

An alternative route involves the reaction of a Grignard reagent derived from a halogenated tetrafluorobenzene with an acetylating agent. For example, 1-bromo-2,3,4,5-tetrafluorobenzene can be converted to the corresponding Grignard reagent, which is then reacted with a suitable acetyl source.[12][13][14][15][16]

Caption: General scheme for the synthesis via a Grignard reaction.

Applications in Drug Discovery and Development

The highly fluorinated phenyl ring of this compound makes it an attractive building block for medicinal chemists. The fluorine substituents can serve as bioisosteres for hydrogen atoms or other functional groups, leading to improved pharmacological properties.[6][7][17][18][19]

Potential applications include:

-

Scaffold for Novel Heterocycles: The ketone functionality provides a handle for the construction of various heterocyclic ring systems, which are prevalent in many drug classes.

-

Modulation of Physicochemical Properties: Incorporation of the tetrafluorophenyl moiety can be used to systematically alter the lipophilicity, metabolic stability, and pKa of a lead compound.[4]

-

Probing Protein-Ligand Interactions: The fluorine atoms can act as probes for studying binding interactions within a protein's active site, as they can participate in favorable orthogonal multipolar interactions.

Safety and Handling

This compound is associated with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[6] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex organic molecules, particularly within the realm of drug discovery. While a comprehensive set of experimentally determined physicochemical data is not yet available, predictive models and an understanding of the effects of fluorination provide a strong foundation for its application. The protocols and predicted data presented in this guide offer researchers and drug development professionals the necessary information to effectively utilize this compound in their synthetic and medicinal chemistry endeavors.

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. pharmacyjournal.org [pharmacyjournal.org]

- 4. tandfonline.com [tandfonline.com]

- 5. What is the role of fluorinated pharmaceutical intermediates in drug development? - Blog [sinoshiny.com]

- 6. Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Effects of Replacing Oxygenated Functionality with Fluorine on Lipophilicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Show how Friedel–Crafts acylation might be used to synthesize the... | Study Prep in Pearson+ [pearson.com]

- 9. app.studyraid.com [app.studyraid.com]

- 10. friedel-crafts acylation reaction: Topics by Science.gov [science.gov]

- 11. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. aroonchande.com [aroonchande.com]

- 15. pubs.rsc.org [pubs.rsc.org]

- 16. researchgate.net [researchgate.net]

- 17. tandfonline.com [tandfonline.com]

- 18. tandfonline.com [tandfonline.com]

- 19. researchgate.net [researchgate.net]

A Comprehensive Spectroscopic Analysis of 1-(2,3,4,5-Tetrafluorophenyl)ethanone: An Interpretive and Practical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed predictive analysis and practical framework for the spectroscopic characterization of 1-(2,3,4,5-tetrafluorophenyl)ethanone (CAS No. 66286-21-3).[1] As a fluorinated aromatic ketone, this compound presents unique features in its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This document moves beyond a simple data repository to offer an in-depth interpretation of the expected spectral characteristics, grounded in fundamental principles and data from analogous structures. We provide field-proven, step-by-step protocols for data acquisition, ensuring that researchers can generate high-quality, reliable data. This guide is designed to serve as an essential resource for scientists engaged in synthesis, quality control, and the broader application of fluorinated compounds in pharmaceutical and materials science research.

Introduction: The Structural Significance of this compound

This compound is an important synthetic intermediate whose utility stems from its distinct electronic and structural properties. The presence of a tetrafluorinated phenyl ring imparts significant electrophilicity and potential for unique intermolecular interactions, while the acetyl group provides a reactive handle for further chemical transformations.

Accurate and unambiguous structural confirmation is the bedrock of any chemical research, particularly in drug development where purity and identity are non-negotiable. Spectroscopic analysis provides the necessary multipronged approach to achieve this confirmation. This guide explains the causality behind the expected spectral features, empowering the researcher to not only confirm the molecule's identity but also to troubleshoot potential impurities and side-products.

Figure 1: Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Multi-Nuclear Approach

NMR spectroscopy is the most powerful tool for elucidating the precise structure of this molecule. A combined analysis of ¹H, ¹³C, and ¹⁹F NMR is essential for full characterization.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to be relatively simple, containing two distinct signals.

-

Methyl Protons (CH₃): A singlet integrating to 3 protons, anticipated around δ 2.5-2.7 ppm. The deshielding is due to the adjacent electron-withdrawing carbonyl group.

-

Aromatic Proton (Ar-H): A complex multiplet integrating to 1 proton, expected further downfield (δ 7.0-7.5 ppm). The complexity arises from coupling to the four neighboring fluorine atoms (³JHF, ⁴JHF, and ⁵JHF).

| Predicted Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 1 | ~ 2.6 | Singlet (s) | 3H | -C(O)CH ₃ |

| 2 | ~ 7.3 | Multiplet (m) | 1H | Ar-H |

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will provide information on the carbon framework. However, observing the fluorine-bound carbons can be challenging.

-

Carbonyl Carbon (-C=O): Expected as a singlet in the highly deshielded region of δ 190-195 ppm.

-

Methyl Carbon (-CH₃): A sharp singlet expected around δ 25-30 ppm.

-

Aromatic Carbons (Ar-C): The six aromatic carbons will appear as distinct signals. The carbon bearing the acetyl group and the single proton will appear as complex multiplets due to C-F coupling. The four carbons directly bonded to fluorine will exhibit very large one-bond coupling constants (¹JCF ≈ 240-260 Hz), splitting their signals into large doublets. These signals may be broad and have reduced intensity due to the absence of a Nuclear Overhauser Effect (NOE) enhancement from protons and faster relaxation induced by the attached fluorine.[2]

| Predicted Signal | Chemical Shift (δ, ppm) | Expected Multiplicity (¹³C{¹H}) | Assignment |

| 1 | ~ 192 | Singlet (or narrow multiplet) | C =O |

| 2 | 140-150 (4 signals) | Doublet (large ¹JCF) | C -F |

| 3 | 110-125 (2 signals) | Multiplet (small JCF) | C -H, C -C(O) |

| 4 | ~ 28 | Singlet | -C H₃ |

Predicted ¹⁹F NMR Spectrum

¹⁹F NMR is exceptionally informative for fluorinated compounds due to its high sensitivity and wide chemical shift range.[3][4] Four distinct signals are expected for the four chemically non-equivalent fluorine atoms.

The chemical shifts are referenced against CFCl₃ (δ 0 ppm).[4][5] Aromatic fluorine atoms typically resonate between -100 and -170 ppm.[6] Each signal will appear as a complex multiplet due to:

-

Homonuclear Coupling (¹⁹F-¹⁹F): Coupling between the different fluorine atoms on the ring.

-

Heteronuclear Coupling (¹⁹F-¹H): Coupling to the single aromatic proton.

The interpretation of these complex splitting patterns can definitively establish the substitution pattern on the aromatic ring.

| Predicted Signal | Chemical Shift (δ, ppm vs CFCl₃) | Assignment |

| 1 | -135 to -145 | F-2 (ortho to C=O) |

| 2 | -150 to -160 | F-3 (meta to C=O) |

| 3 | -145 to -155 | F-4 (para to C=O) |

| 4 | -155 to -165 | F-5 (meta to C=O) |

Experimental Protocol for NMR Data Acquisition

This protocol ensures the acquisition of high-quality, unambiguous NMR data.

Figure 2: Standard workflow for NMR data acquisition and processing.

Causality Behind Protocol Choices:

-

Solvent (CDCl₃): Chloroform-d is a standard, relatively non-polar solvent that should readily dissolve the analyte and provides a convenient lock signal.

-

Concentration (10-20 mg): This provides a good signal-to-noise ratio for all nuclei without causing significant line broadening.

-

¹³C Parameters: A longer relaxation delay (d1) and a higher number of scans are specified for the ¹³C experiment. This is critical to mitigate the long relaxation times of the quaternary, fluorine-bound carbons and ensure they are adequately observed.[2]

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying key functional groups. The spectrum is dominated by a few characteristic absorptions.

Predicted Vibrational Modes

| Frequency Range (cm⁻¹) | Vibration Type | Expected Intensity |

| 3100 - 3000 | Aromatic C-H Stretch | Weak |

| ~ 1700 | C=O (Carbonyl) Stretch | Strong, Sharp |

| 1600 - 1450 | Aromatic C=C Bending | Medium |

| 1400 - 1100 | C-F Stretching | Strong, Multiple Bands |

The most diagnostic peak is the strong carbonyl (C=O) stretch, expected around 1700 cm⁻¹. The exact position is influenced by the electron-withdrawing nature of the tetrafluorophenyl ring. For comparison, the C=O stretch in 1-(2-chlorophenyl)ethanone appears around this region.[7] The presence of multiple strong bands in the 1400-1100 cm⁻¹ region is a clear indicator of the C-F bonds.

Experimental Protocol for IR Data Acquisition (ATR-FTIR)

-

Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with isopropanol and performing a background scan.

-

Sample Application: Place a single drop of the neat liquid sample directly onto the center of the ATR crystal.

-

Data Acquisition: Lower the ATR anvil to ensure good contact with the sample. Acquire the spectrum, typically co-adding 16 or 32 scans for a good signal-to-noise ratio over a range of 4000-400 cm⁻¹.

-

Cleaning: Thoroughly clean the ATR crystal with isopropanol after analysis.

Self-Validation: This protocol is self-validating as a clean background scan should be flat. The resulting spectrum should clearly show the highly intense and sharp carbonyl peak, confirming the presence of the key functional group.

Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of the molecule, further confirming its structure.

Predicted Fragmentation Pathway (Electron Ionization)

Under Electron Ionization (EI) conditions, the molecule will ionize to form a molecular ion (M⁺˙), which will then undergo characteristic fragmentation.

-

Molecular Ion (M⁺˙): The molecular ion peak should be observed at m/z = 192, corresponding to the molecular weight of C₈H₄F₄O.

-

Alpha-Cleavage: The most favorable fragmentation is the loss of a methyl radical (•CH₃) to form a highly stable acylium ion. This will result in the base peak (most intense peak) at m/z = 177 .

-

Further Fragmentation: The acylium ion can subsequently lose carbon monoxide (CO) to form the tetrafluorophenyl cation at m/z = 149 .

Figure 3: Predicted EI-MS fragmentation pathway for the title compound.

Experimental Protocol for MS Data Acquisition (EI-MS)

-

Sample Introduction: Introduce the sample via a direct insertion probe or through a Gas Chromatography (GC) inlet if assessing purity.

-

Ionization: Utilize a standard electron ionization energy of 70 eV. This energy level is conventional and ensures reproducible fragmentation patterns that are comparable to library spectra.

-

Mass Analysis: Scan a mass range of m/z 40-300 to ensure capture of the molecular ion and all significant fragments.

-

Data Analysis: Identify the molecular ion peak and correlate the major fragment ions with the predicted fragmentation pathway.

Conclusion

The structural elucidation of this compound is reliably achieved through a synergistic application of NMR, IR, and MS techniques. This guide provides the predictive data and robust methodologies required for confident characterization. The key identifiers are: a simple ¹H NMR spectrum with two signals, a ¹³C NMR spectrum showing a carbonyl peak and characteristic C-F couplings, a complex four-signal ¹⁹F NMR spectrum, a strong IR absorption at ~1700 cm⁻¹, and a mass spectrum with a base peak at m/z 177. Adherence to the outlined protocols will ensure the generation of high-fidelity data, a cornerstone of scientific integrity in research and development.

References

An In-depth Technical Guide to the Reactivity Profile of 1-(2,3,4,5-Tetrafluorophenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(2,3,4,5-Tetrafluorophenyl)ethanone is a versatile fluorinated building block with significant potential in medicinal chemistry and materials science. The presence of a tetrafluorinated phenyl ring in conjunction with a reactive acetyl group provides a unique platform for a diverse range of chemical transformations. This guide offers a comprehensive exploration of the reactivity profile of this compound, grounded in established principles of organic chemistry and supported by relevant literature. We will delve into its synthesis, spectroscopic characterization, and key reactions, including nucleophilic aromatic substitution, carbonyl group transformations, and cross-coupling reactions. This document is intended to serve as a practical resource for researchers, providing not only theoretical insights but also actionable experimental protocols.

Introduction and Significance

Polyfluorinated aromatic compounds are of immense interest in drug discovery and development due to the unique physicochemical properties imparted by fluorine atoms, such as increased metabolic stability, enhanced binding affinity, and altered lipophilicity. This compound emerges as a valuable synthon, combining the highly electron-deficient nature of the tetrafluorophenyl ring with the versatile reactivity of a methyl ketone. This combination allows for selective modifications at both the aromatic core and the side chain, enabling the construction of complex molecular architectures. Understanding the nuanced reactivity of this molecule is paramount for its effective utilization in the synthesis of novel pharmaceuticals and functional materials.

Synthesis and Spectroscopic Characterization

Synthesis

The most common and practical synthesis of this compound involves the Friedel-Crafts acylation of 1,2,3,4-tetrafluorobenzene. This reaction typically employs an acylating agent such as acetyl chloride or acetic anhydride in the presence of a Lewis acid catalyst, most commonly aluminum chloride (AlCl₃).

Diagram 1: Synthesis of this compound via Friedel-Crafts Acylation

Caption: Friedel-Crafts acylation of 1,2,3,4-tetrafluorobenzene.

Experimental Protocol: Synthesis of this compound

-

To a stirred suspension of anhydrous aluminum chloride (1.2 eq.) in a suitable inert solvent (e.g., dichloromethane) under a nitrogen atmosphere, add 1,2,3,4-tetrafluorobenzene (1.0 eq.) at 0 °C.

-

Slowly add acetyl chloride (1.1 eq.) to the reaction mixture, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for several hours, monitoring the progress by TLC or GC-MS.

-

Upon completion, carefully pour the reaction mixture onto crushed ice with concentrated hydrochloric acid.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure and purify the crude product by vacuum distillation or column chromatography to afford this compound.

Spectroscopic Characterization

The structural elucidation of this compound is confirmed through a combination of spectroscopic techniques.

| Spectroscopic Data | Description |

| ¹H NMR | A singlet for the methyl protons (CH₃) is expected around δ 2.5 ppm. A multiplet for the aromatic proton (Ar-H) will appear further downfield, typically in the range of δ 7.0-7.5 ppm. |

| ¹³C NMR | The spectrum will show distinct signals for the carbonyl carbon (C=O) around δ 190-200 ppm, the methyl carbon (CH₃) around δ 25-30 ppm, and multiple signals for the fluorinated aromatic carbons, exhibiting complex C-F coupling patterns. |

| ¹⁹F NMR | The ¹⁹F NMR spectrum is crucial for confirming the substitution pattern. Four distinct multiplets are expected for the four non-equivalent fluorine atoms on the aromatic ring.[1] The chemical shifts will be in the characteristic range for aromatic fluorine atoms. |

| IR Spectroscopy | A strong absorption band corresponding to the carbonyl (C=O) stretch will be prominent in the region of 1690-1710 cm⁻¹. C-F stretching vibrations will appear in the fingerprint region, typically between 1000 and 1400 cm⁻¹. |

| Mass Spectrometry | The mass spectrum will show the molecular ion peak (M⁺) and characteristic fragmentation patterns, including the loss of the acetyl group and fragments corresponding to the tetrafluorophenyl moiety. |

Reactivity of the Aromatic Ring: Nucleophilic Aromatic Substitution (SₙAr)

The tetrafluorinated phenyl ring is highly electron-deficient, making it susceptible to nucleophilic aromatic substitution (SₙAr). The acetyl group is a moderate electron-withdrawing group, which further activates the ring towards nucleophilic attack.

Regioselectivity

The regioselectivity of SₙAr reactions on this compound is governed by the combined electronic effects of the four fluorine atoms and the acetyl group. Nucleophilic attack is generally favored at positions para and ortho to the strongest electron-withdrawing group. In this case, the acetyl group directs nucleophilic attack primarily to the C4 position (para) and to a lesser extent, the C2 and C6 (ortho) positions. However, steric hindrance from the acetyl group can disfavor attack at the C2 position. Therefore, substitution is most commonly observed at the C4 position.[2][3]

Diagram 2: Regioselectivity of Nucleophilic Aromatic Substitution

Caption: Preferred site of nucleophilic attack on the aromatic ring.

Common Nucleophiles and Protocols

A variety of nucleophiles can be employed in SₙAr reactions with this compound, including amines, alkoxides, and thiolates.

Experimental Protocol: SₙAr with an Amine

-

Dissolve this compound (1.0 eq.) in a suitable polar aprotic solvent such as DMF or DMSO.

-

Add the desired amine (1.1-1.5 eq.) and a base (e.g., K₂CO₃ or Et₃N, 2.0 eq.).

-

Heat the reaction mixture to a temperature between 60-100 °C and monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture and pour it into water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

Reactivity of the Carbonyl Group

The acetyl group of this compound undergoes a wide range of reactions typical of methyl ketones.

Condensation Reactions: Synthesis of Chalcones

The Claisen-Schmidt condensation is a versatile method for the synthesis of chalcones (1,3-diaryl-2-propen-1-ones) by reacting an aromatic ketone with an aromatic aldehyde in the presence of a base.[4][5][6][7] this compound can serve as the ketone component in this reaction.

Diagram 3: Claisen-Schmidt Condensation to form a Fluorinated Chalcone

Caption: Synthesis of a fluorinated chalcone derivative.

Experimental Protocol: Synthesis of a Tetrafluorophenyl Chalcone Derivative

-

Dissolve this compound (1.0 eq.) and a substituted aromatic aldehyde (1.0 eq.) in ethanol.

-

Cool the mixture in an ice bath and add an aqueous solution of sodium hydroxide or potassium hydroxide dropwise with stirring.

-

Allow the reaction to stir at room temperature for several hours until a precipitate forms.

-

Monitor the reaction by TLC.

-

Pour the reaction mixture into a mixture of ice and dilute HCl to neutralize the base and precipitate the product.

-

Filter the solid, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure chalcone.

Reduction of the Carbonyl Group

The carbonyl group can be reduced to a secondary alcohol using various reducing agents. Sodium borohydride (NaBH₄) is a mild and selective reagent for this transformation.[8][9][10][11]

Experimental Protocol: Reduction to 1-(2,3,4,5-Tetrafluorophenyl)ethanol

-

Dissolve this compound (1.0 eq.) in methanol or ethanol.

-

Cool the solution to 0 °C in an ice bath.

-

Add sodium borohydride (1.0-1.5 eq.) portion-wise, controlling the evolution of hydrogen gas.

-

Stir the reaction mixture at room temperature for 1-2 hours, monitoring by TLC.

-

Carefully add dilute hydrochloric acid to quench the excess NaBH₄ and neutralize the solution.

-

Remove the solvent under reduced pressure.

-

Extract the aqueous residue with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the alcohol, which can be further purified by column chromatography if necessary.

Palladium-Catalyzed Cross-Coupling Reactions

The C-F bonds in the tetrafluorophenyl ring can be activated for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form C-C bonds.[12][13] This allows for the introduction of various aryl or vinyl substituents onto the aromatic core. The reactivity of the C-F bonds may vary, and selective coupling can sometimes be achieved.

Diagram 4: Suzuki-Miyaura Cross-Coupling Reaction

Caption: Palladium-catalyzed Suzuki-Miyaura cross-coupling.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

-

To a reaction vessel, add this compound (1.0 eq.), the desired boronic acid (1.2-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄).

-

Add a suitable solvent system (e.g., toluene/water or dioxane/water).

-

Degas the reaction mixture by bubbling with nitrogen or argon for 15-20 minutes.

-

Heat the reaction to reflux and monitor its progress by TLC or LC-MS.

-

Upon completion, cool the reaction, dilute with water, and extract with an organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography.

Synthesis of Heterocycles: Quinolones

Fluorinated quinolones are an important class of antibacterial agents.[14] this compound can serve as a precursor for the synthesis of novel quinolone derivatives through multi-step reaction sequences, often involving an initial condensation reaction followed by cyclization.[15][16]

Conclusion

This compound is a highly valuable and reactive building block in organic synthesis. Its unique electronic properties allow for a range of selective transformations at both the aromatic ring and the carbonyl group. This guide has provided a detailed overview of its synthesis, characterization, and key reactivity profiles, including nucleophilic aromatic substitution, condensation reactions, reductions, and cross-coupling reactions. The experimental protocols and mechanistic insights presented herein are intended to empower researchers to effectively harness the synthetic potential of this versatile compound in the development of new molecules with desired functionalities.

References

- 1. azom.com [azom.com]

- 2. Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Predicting regioselectivity in nucleophilic aromatic substitution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Claisen-Schmidt Condensation [cs.gordon.edu]

- 5. A Facile Solvent Free Claisen-Schmidt Reaction: Synthesis of α,α′-bis-(Substituted-benzylidene)cycloalkanones and α,α′-bis-(Substituted-alkylidene)cycloalkanones - PMC [pmc.ncbi.nlm.nih.gov]

- 6. taylorandfrancis.com [taylorandfrancis.com]

- 7. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. youtube.com [youtube.com]

- 12. Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds [mdpi.com]

- 13. A new palladium precatalyst allows for the fast Suzuki-Miyaura coupling reactions of unstable polyfluorophenyl and 2-heteroaryl boronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. The fluorinated quinolones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Synthesis and antibacterial activity of the 4-quinolone-3-carboxylic acid derivatives having a trifluoromethyl group as a novel N-1 substituent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Deployment of Fluorinated Acetophenones in Modern Medicinal Chemistry: A Technical Guide

For Immediate Release to the Drug Discovery and Development Community

Abstract

The strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of modern medicinal chemistry, imparting profound effects on a compound's physicochemical and pharmacokinetic properties. This technical guide, intended for researchers, scientists, and drug development professionals, provides an in-depth exploration of the fluorinated acetophenone moiety as a versatile and increasingly vital building block in drug design. We will dissect the nuanced roles of fluorine substitution on the acetophenone scaffold, from modulating metabolic stability and target affinity to enabling novel reaction pathways. This guide will move beyond theoretical principles to provide field-proven insights, detailed experimental protocols, and illustrative case studies, equipping researchers with the knowledge to effectively leverage this powerful structural motif in their own discovery programs.

Introduction: The "Fluorine Advantage" in the Context of the Acetophenone Scaffold

Fluorine's unique properties—high electronegativity, small van der Waals radius, and the strength of the C-F bond—allow it to exert significant influence on a molecule's biological profile.[1][2] When appended to the robust and synthetically tractable acetophenone framework, these effects are amplified, offering medicinal chemists a powerful toolkit to address common drug discovery challenges. The introduction of fluorine can lead to enhanced metabolic stability, improved lipophilicity for better membrane permeability, and altered pKa values that can increase binding affinity to target receptors.[3][4]

The acetophenone core itself is a prevalent structure in natural products and synthetic bioactive compounds, serving as a valuable precursor for a wide range of more complex molecules.[5] The combination of fluorine's unique attributes with the synthetic versatility of the acetophenone scaffold creates a synergistic platform for the development of novel therapeutics across diverse disease areas.

Physicochemical and Pharmacokinetic Modulation through Fluorination

The strategic placement of fluorine on the acetophenone ring or the acetyl group can dramatically alter a molecule's drug-like properties.

Metabolic Stability:

One of the most significant advantages of fluorination is the ability to block metabolic "soft spots." A primary reason for incorporating fluorine, especially on aromatic rings, is to prevent metabolic oxidation by cytochrome P450 enzymes.[6] The strong C-F bond is resistant to cleavage, thus enhancing the metabolic stability and increasing the half-life of a drug candidate.[7] For instance, replacing a hydrogen atom on the phenyl ring of an acetophenone with fluorine can prevent aromatic hydroxylation, a common metabolic pathway.

Lipophilicity and Permeability:

Fluorine substitution can fine-tune a molecule's lipophilicity, which is a critical factor for membrane permeability and oral bioavailability. While the effect is context-dependent, aromatic fluorination generally increases lipophilicity, which can aid in crossing the blood-brain barrier, a crucial attribute for central nervous system (CNS) drug candidates.[8][9] Conversely, fluorination of alkyl chains can sometimes decrease lipophilicity.

pKa and Binding Affinity:

The high electronegativity of fluorine can significantly influence the acidity or basicity of nearby functional groups through inductive effects.[10] This modulation of pKa can be critical for optimizing interactions with biological targets. For example, the introduction of a trifluoromethyl group can lower the pKa of a nearby amine, which can affect its ionization state at physiological pH and, consequently, its binding to a receptor or enzyme active site.[11] This can lead to enhanced binding affinity and potency.[12]

Synthetic Strategies for Accessing Fluorinated Acetophenones

The utility of fluorinated acetophenones in medicinal chemistry is underpinned by the availability of robust and scalable synthetic methods. A variety of techniques can be employed to introduce fluorine at different positions of the acetophenone scaffold.

Synthesis of Aryl-Fluorinated Acetophenones:

A common method for synthesizing aryl-fluorinated acetophenones is through Friedel-Crafts acylation of a corresponding fluorinated benzene derivative.

Experimental Protocol: Synthesis of 4'-Fluoroacetophenone [13][14]

-

Reaction Setup: To a round-bottom flask equipped with a stirring bar and dried in an oven, add the aryl halide (e.g., fluorobenzene, 1.0 mmol), Pd(OAc)₂, DPPP (diphenylphosphinopropane), and an ionic liquid such as [bmim][BF₄].

-

Degassing: Degas the mixture three times to ensure an inert atmosphere.

-

Reagent Addition: Sequentially add a vinyl ether (e.g., butyl vinyl ether, 5.0 mmol) and a base (e.g., NEt₃, 1.2 mmol).

-

Reaction Conditions: Place the flask in an oil bath and heat the mixture to the desired temperature with stirring.

-

Work-up: After the reaction is complete (monitored by TLC), cool the flask to room temperature. Add aqueous HCl (5%) and extract the product with an organic solvent like CH₂Cl₂. Wash the combined organic layers until neutral, dry with Na₂SO₄, filter, and concentrate under vacuum.

-

Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired 4'-fluoroacetophenone.

Synthesis of α-Fluorinated Acetophenones:

Direct fluorination at the α-position of the ketone can be achieved using electrophilic fluorinating reagents.

Experimental Protocol: α-Fluorination of Acetophenone Derivatives [15]

-

Reaction Setup: In a round-bottom flask, dissolve the acetophenone derivative (1.0 eq) in a suitable solvent such as acetonitrile.

-

Reagent Addition: Add an electrophilic fluorinating reagent, such as Selectfluor® (1.1 eq), to the solution.

-

Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).

-

Work-up: Remove the solvent under reduced pressure. Take up the residue in an organic solvent (e.g., CH₂Cl₂) and wash with water to remove any inorganic salts.

-

Purification: Dry the organic layer, concentrate, and purify the crude product by column chromatography to yield the α-fluoroacetophenone.

Applications and Case Studies in Drug Discovery

While often used as versatile intermediates, the fluorinated acetophenone scaffold itself is a key pharmacophore in certain classes of bioactive molecules.

Case Study: Trifluoroacetophenone Derivatives as Malonyl-CoA Decarboxylase (MCD) Inhibitors

Malonyl-CoA decarboxylase (MCD) is a key enzyme in fatty acid metabolism, and its inhibition is a promising strategy for the treatment of metabolic diseases such as type 2 diabetes and ischemic heart disease. A series of trifluoroacetophenone derivatives have been identified as potent MCD inhibitors.[1][11]

In these inhibitors, the trifluoroacetyl group is thought to interact with the MCD active site in its hydrated form.[1] The presence of the electron-withdrawing trifluoromethyl group stabilizes this hydrate, enhancing the inhibitory activity. Structure-activity relationship (SAR) studies have shown that adding further electron-withdrawing groups to the phenyl ring can further stabilize the hydrated species and improve potency.[1]

| Compound | R Group | IC₅₀ (nM) |

| 1 | H | >1000 |

| 2 | 4-Cl | 250 |

| 3 | 3,4-diCl | 100 |

| 4 | 4-CF₃ | 50 |

Table 1: SAR of trifluoroacetophenone derivatives as MCD inhibitors. Data is illustrative and based on findings that electron-withdrawing groups enhance potency.

The development of these trifluoroacetophenone-based MCD inhibitors highlights a design strategy where the fluorinated acetophenone moiety is not just a synthetic handle but a crucial element for biological activity, directly participating in the interaction with the enzyme's active site.

Fluorinated Acetophenones as Building Blocks for Complex Therapeutics

More commonly, fluorinated acetophenones serve as critical starting materials for the synthesis of more complex drug molecules. Their pre-installed fluorine atoms and the reactive ketone functionality allow for efficient elaboration into a wide variety of scaffolds.

Workflow for Utilizing Fluorinated Acetophenones in Drug Synthesis:

Caption: General synthetic workflow using fluorinated acetophenones.

For example, 2-chloro-4'-fluoroacetophenone is a valuable precursor in the synthesis of certain antiviral and antifungal agents.[16] The fluorine atom can enhance the pharmacokinetic properties of the final drug, while the reactive α-chloro ketone functionality allows for the introduction of diverse chemical groups through nucleophilic substitution.[16]

Future Perspectives and Conclusion

The fluorinated acetophenone scaffold will undoubtedly continue to be a valuable asset in the medicinal chemist's toolbox. The increasing sophistication of fluorination methodologies will provide access to an even wider array of novel fluorinated acetophenone building blocks. As our understanding of the nuanced effects of fluorine on drug-target interactions deepens, we can expect to see the rational design of more potent and selective therapeutics that leverage the unique properties of this structural motif.

From their role as key intermediates in the synthesis of complex drugs to their direct application as pharmacophores in enzyme inhibitors, fluorinated acetophenones offer a powerful and versatile platform for innovation in drug discovery. This guide has provided a comprehensive overview of their synthesis, properties, and applications, with the aim of empowering researchers to harness the full potential of these remarkable compounds in the quest for new and improved medicines.

References

- 1. Novel trifluoroacetophenone derivatives as malonyl-CoA decarboxylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. Discovery of checkpoint kinase inhibitor (S)-5-(3-fluorophenyl)-N-(piperidin-3-yl)-3-ureidothiophene-2-carboxamide (AZD7762) by structure-based design and optimization of thiophenecarboxamide ureas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. echemi.com [echemi.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. CAS 403-42-9: 4′-Fluoroacetophenone | CymitQuimica [cymitquimica.com]

- 7. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. 4-Fluoroacetophenone | 403-42-9 [chemicalbook.com]

- 11. nbinno.com [nbinno.com]

- 12. nbinno.com [nbinno.com]

- 13. 4'-Fluoroacetophenone | C8H7FO | CID 9828 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. Synthesis and structure-activity relationship of small-molecule malonyl coenzyme A decarboxylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. selleckchem.com [selleckchem.com]

- 16. profiles.wustl.edu [profiles.wustl.edu]

The Dawn of Fluorinated Ketones: A Technical Chronicle of Tetrafluorinated Phenyl Ethanones

For Immediate Release

A comprehensive guide exploring the discovery, historical synthesis, and characterization of tetrafluorinated phenyl ethanones, pivotal molecules in the advancement of medicinal chemistry and materials science.

This in-depth technical guide charts the emergence of tetrafluorinated phenyl ethanones, offering researchers, scientists, and drug development professionals a detailed narrative of their discovery, the evolution of their synthesis, and the foundational analytical techniques used for their characterization.

Introduction: The Strategic Value of Fluorine in Phenyl Ethanone Scaffolds

The introduction of fluorine atoms into organic molecules can dramatically alter their physicochemical and biological properties.[1] This strategic incorporation can enhance metabolic stability, binding affinity to biological targets, and lipophilicity, making fluorinated compounds highly valuable in drug discovery and materials science.[1] Tetrafluorinated phenyl ethanones, a class of aromatic ketones bearing four fluorine atoms on the phenyl ring, represent a significant area of interest due to the profound impact of this polyfluorination. This guide delves into the historical context of their discovery and the development of synthetic methodologies that enabled their exploration.

The Genesis of Tetrafluorinated Phenyl Ethanones: A Historical Perspective

The precise origins of the first synthesis of specific tetrafluorinated phenyl ethanone isomers are not extensively documented in easily accessible historical reviews. However, the groundwork for their creation was laid in the broader advancements of organofluorine chemistry, which saw significant progress in the mid-20th century.[2] The development of methods to synthesize polyfluorinated aromatic compounds was a critical precursor to the targeted synthesis of molecules like tetrafluorinated phenyl ethanones.

Early synthetic efforts likely emerged from the broader exploration of Friedel-Crafts acylations on newly available polyfluorinated benzene derivatives and the development of organometallic routes for C-C bond formation.

The Synthetic Trajectory: From Foundational Reactions to Modern Methodologies

The synthesis of tetrafluorinated phenyl ethanones has evolved, leveraging classical reactions and adapting them for the unique reactivity of polyfluorinated aromatic systems.

Friedel-Crafts Acylation: A Cornerstone Approach

The Friedel-Crafts acylation, a fundamental reaction in organic chemistry for the synthesis of aromatic ketones, was a logical early approach to tetrafluorinated phenyl ethanones.[3] This electrophilic aromatic substitution reaction involves the reaction of an acylating agent, such as acetyl chloride, with a tetrafluorobenzene isomer in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃).[4][5][6]

Reaction Mechanism: The mechanism involves the formation of a highly electrophilic acylium ion, which then attacks the electron-rich (despite the presence of fluorine atoms) tetrafluorobenzene ring.[7] Subsequent deprotonation restores aromaticity, yielding the desired tetrafluorinated phenyl ethanone.

Figure 1: Generalized workflow for the Friedel-Crafts acylation to synthesize tetrafluorinated phenyl ethanones.

Causality in Experimental Choices: The choice of solvent, reaction temperature, and stoichiometry of the Lewis acid are critical for successful Friedel-Crafts acylation of polyfluoroaromatics. Anhydrous conditions are paramount to prevent the deactivation of the Lewis acid catalyst.[5] The electron-withdrawing nature of the fluorine atoms deactivates the aromatic ring towards electrophilic substitution, often necessitating harsher reaction conditions compared to the acylation of benzene.

Organometallic Routes: A Versatile Alternative

The use of organometallic reagents, such as Grignard and organolithium compounds, provided a powerful and often more regioselective alternative to Friedel-Crafts acylation.[8][9] These methods involve the reaction of a tetrafluorophenyl organometallic species with an acetylating agent.

3.2.1. Grignard Reagents:

The reaction of a tetrafluorophenylmagnesium halide (a Grignard reagent) with an acetylating agent like acetyl chloride or acetic anhydride is a viable route.

Protocol for Grignard-based Synthesis:

-

Formation of the Grignard Reagent: React a bromotetrafluorobenzene isomer with magnesium turnings in an anhydrous ether solvent (e.g., diethyl ether or THF).

-

Acylation: Add the acetylating agent (e.g., acetyl chloride) dropwise to the freshly prepared Grignard reagent at a low temperature to control the exothermic reaction.

-

Work-up: Quench the reaction with an aqueous acid solution to hydrolyze the intermediate and isolate the tetrafluorinated phenyl ethanone.

3.2.2. Organolithium Reagents:

Organolithium reagents, typically prepared by halogen-metal exchange or direct deprotonation, offer another powerful nucleophilic route.[9] The reaction of a tetrafluorophenyllithium species with an appropriate acetylating agent yields the desired ketone.

Figure 2: General workflow for the synthesis of tetrafluorinated phenyl ethanones via organometallic reagents.

Self-Validating System: The success of these organometallic reactions is highly dependent on the rigorous exclusion of moisture and atmospheric oxygen, as these reagents are highly reactive. The formation of the Grignard or organolithium reagent can often be visually confirmed by the dissolution of the metal and a change in the appearance of the reaction mixture.

Analytical Characterization: Unveiling the Structure

The characterization of the newly synthesized tetrafluorinated phenyl ethanones relied on the emerging analytical techniques of the time.

Spectroscopic Fingerprints

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹⁹F NMR spectroscopy is a particularly powerful tool for the characterization of fluorinated compounds due to the wide chemical shift range and the sensitivity of fluorine chemical shifts to the electronic environment.[10][11] Early ¹⁹F NMR studies would have been instrumental in confirming the number and relative positions of the fluorine atoms on the aromatic ring. ¹H NMR would show a characteristic singlet for the methyl protons of the acetyl group.

Infrared (IR) Spectroscopy: IR spectroscopy would have provided key information about the functional groups present. A strong absorption band in the region of 1680-1700 cm⁻¹ is characteristic of the carbonyl (C=O) stretching vibration of an aromatic ketone. Additional bands corresponding to C-F stretching vibrations would also be present.

Mass Spectrometry (MS): Mass spectrometry would have been used to determine the molecular weight of the compounds and to study their fragmentation patterns, providing further evidence for the proposed structures.

Table 1: Key Spectroscopic Data for a Generic Tetrafluorinated Phenyl Ethanone

| Spectroscopic Technique | Characteristic Feature | Approximate Value/Region |

| ¹⁹F NMR | Chemical Shifts | Dependent on isomer |

| ¹H NMR | Methyl protons (singlet) | δ 2.5-2.7 ppm |

| IR Spectroscopy | Carbonyl (C=O) stretch | 1680-1700 cm⁻¹ |

| Mass Spectrometry | Molecular Ion Peak (M⁺) | m/z corresponding to C₈H₄F₄O |

Conclusion and Future Outlook

The discovery and development of synthetic routes to tetrafluorinated phenyl ethanones marked a significant step in the exploration of polyfluorinated aromatic compounds. These molecules have served as versatile building blocks in the synthesis of more complex fluorinated materials and pharmacologically active compounds. The foundational synthetic and analytical work laid the groundwork for the continued investigation and application of these and other highly fluorinated organic molecules. As synthetic methodologies become more sophisticated, the accessibility and utility of tetrafluorinated phenyl ethanones in various scientific disciplines are poised to expand even further.

References

- 1. New trifluoromethyl ketones as potent inhibitors of esterases: 19F NMR spectroscopy of transition state analog complexes and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Overview on the history of organofluorine chemistry from the viewpoint of material industry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 4. brainly.com [brainly.com]

- 5. ocf.berkeley.edu [ocf.berkeley.edu]

- 6. quora.com [quora.com]

- 7. m.youtube.com [m.youtube.com]

- 8. US3379765A - Preparation of perfluorinated ketones - Google Patents [patents.google.com]

- 9. Synthesis of Medicinally Interesting Polyfluoro Ketones via Perfluoroalkyl Lithium Reagents [organic-chemistry.org]

- 10. Fluorine-19 NMR of integral membrane proteins illustrated with studies of GPCRs - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Structural Analysis of 1-(2,3,4,5-Tetrafluorophenyl)ethanone

Abstract

This technical guide provides a comprehensive framework for the structural elucidation of 1-(2,3,4,5-tetrafluorophenyl)ethanone, a key fluorinated building block in synthetic chemistry. Addressed to researchers, scientists, and professionals in drug development, this document navigates the theoretical underpinnings and practical applications of modern analytical techniques. In the absence of extensive publicly available experimental data for this specific molecule, this guide establishes a robust analytical strategy by leveraging data from structurally analogous compounds, particularly 2',3',4',5',6'-pentafluoroacetophenone, and by detailing standardized experimental protocols. We will explore the synergistic application of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), complemented by computational chemistry, to achieve a holistic understanding of the molecule's three-dimensional architecture and electronic properties. This guide is designed to be a self-validating system, explaining the causality behind experimental choices and providing field-proven insights for the accurate characterization of this and similar fluorinated aromatic ketones.

Introduction: The Significance of Fluorinated Acetophenones

Fluorine-containing organic molecules are of paramount importance in medicinal chemistry and materials science. The introduction of fluorine atoms can dramatically alter a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. This compound, with its tetrafluorinated phenyl ring and acetyl group, represents a versatile scaffold for the synthesis of more complex molecules. A thorough understanding of its structural features is the bedrock for predicting its reactivity and designing novel derivatives with desired functionalities.

This guide will systematically deconstruct the process of structural analysis, providing not just the "how" but also the "why" behind each technique and experimental parameter.

Foundational Physicochemical Properties

A prerequisite to any in-depth structural analysis is the compilation of the compound's basic physical and chemical data.

| Property | Value | Source |

| CAS Number | 66286-21-3 | [1] |

| Molecular Formula | C₈H₄F₄O | [1] |

| Molecular Weight | 192.11 g/mol | [1] |

| Physical Form | Colorless to slightly pale yellow liquid | [1] |

| IUPAC Name | This compound | [1] |

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Multi-faceted Approach

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework and probing the electronic environment of fluorine atoms in organic molecules. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments is essential for an unambiguous structural assignment.

¹H NMR Spectroscopy: Probing the Proton Environment

Theoretical Framework: The ¹H NMR spectrum will provide information on the number of distinct proton environments, their chemical shifts (indicating the electronic environment), and their coupling to neighboring nuclei (protons and fluorine).

Predicted Spectrum for this compound:

-

Methyl Protons (-CH₃): A singlet or a complex multiplet is expected in the region of δ 2.5-2.7 ppm. The multiplicity will depend on the magnitude of coupling to the ortho-fluorine atom (⁵JHF), a through-space coupling. In similar fluoroacetophenones, this coupling can be observed.[2]

-

Aromatic Proton (Ar-H): A single proton is attached to the tetrafluorinated ring. This proton will appear as a complex multiplet in the aromatic region (δ 7.0-8.0 ppm) due to coupling with the adjacent fluorine atoms.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆) in a standard 5 mm NMR tube.

-

Instrument Setup:

-

Spectrometer: 400 MHz or higher field strength is recommended for better resolution.

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30') is typically sufficient.

-

Acquisition Parameters:

-

Spectral Width: 0-16 ppm.

-

Number of Scans: 16-64 scans to achieve a good signal-to-noise ratio.

-

Relaxation Delay (d1): 1-2 seconds.

-

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at δ 7.26 ppm).

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

Theoretical Framework: The ¹³C NMR spectrum will reveal the number of unique carbon environments. The chemical shifts are indicative of the carbon's hybridization and electronic environment. Crucially, the carbon signals will exhibit splitting due to one-bond (¹JCF) and multi-bond (ⁿJCF) couplings to fluorine atoms. These couplings are invaluable for assigning the carbons of the fluorinated ring.

Predicted Spectrum for this compound:

-

Carbonyl Carbon (C=O): A singlet or a small multiplet is expected around δ 190-200 ppm.

-

Methyl Carbon (-CH₃): A quartet (due to ¹JCH coupling in a coupled spectrum) or a singlet in a proton-decoupled spectrum, expected around δ 25-30 ppm.

-

Aromatic Carbons: Six distinct signals are expected for the aromatic carbons. The carbons directly bonded to fluorine will show large one-bond C-F coupling constants (¹JCF ≈ 240-260 Hz) and will be significantly broadened. Carbons not directly attached to fluorine will exhibit smaller, multi-bond C-F couplings. The chemical shifts will be in the aromatic region (δ 110-160 ppm).

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR, or a more concentrated sample (20-50 mg) if needed.

-

Instrument Setup:

-

Spectrometer: 100 MHz or higher corresponding ¹³C frequency.

-

Pulse Program: A standard proton-decoupled pulse sequence (e.g., 'zgpg30') is used for routine analysis.

-

Acquisition Parameters:

-

Spectral Width: 0-220 ppm.

-

Number of Scans: 1024 or more scans are typically required due to the low natural abundance of ¹³C.

-

Relaxation Delay (d1): 2-5 seconds.

-

-

-

Data Processing: Similar to ¹H NMR, with referencing to the solvent peak (e.g., CDCl₃ at δ 77.16 ppm).

¹⁹F NMR Spectroscopy: Direct Observation of Fluorine